2-(Naphthalen-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Description
2-(Naphthalen-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a naphthalene ring, a phenylpiperazine moiety, and an ethanone group
Properties
IUPAC Name |
2-naphthalen-1-yl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(17-19-9-6-8-18-7-4-5-12-21(18)19)24-15-13-23(14-16-24)20-10-2-1-3-11-20/h1-12H,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYIBPYFEVCDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the reaction of naphthalene derivatives with phenylpiperazine under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting acylated naphthalene is then reacted with phenylpiperazine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Formation of naphthalene-1-carboxylic acid or phenylpiperazine derivatives.
Reduction: Formation of 2-(Naphthalen-1-yl)-1-(4-phenylpiperazin-1-yl)ethanol.
Substitution: Various substituted naphthalene or phenylpiperazine derivatives.
Scientific Research Applications
2-(Naphthalen-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Naphthyl)-2-(4-phenylpiperazin-1-yl)ethanone
- 2-(Naphthalen-2-yl)-1-(4-phenylpiperazin-1-yl)ethanone
- 1-(Naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone
Uniqueness
2-(Naphthalen-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both naphthalene and phenylpiperazine moieties in the same molecule allows for diverse interactions and applications that may not be achievable with other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
